2-Bromopyrazolo[1,5-a]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromopyrazolo[1,5-a]pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2/c8-7-5-6-3-1-2-4-10(6)9-7/h1-5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFYXOEONVILLTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=NN2C=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Functionalization of 2 Bromopyrazolo 1,5 a Pyridine
Cross-Coupling Reactions at the Brominated C-2 Position
The carbon-bromine bond at the C-2 position of 2-Bromopyrazolo[1,5-a]pyridine is amenable to a range of transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of various substituents onto the pyrazolo[1,5-a]pyridine (B1195680) core.
Palladium-Catalyzed Carbon-Carbon Bond Formation (e.g., Suzuki-Miyaura, Sonogashira, Stille Couplings)
Palladium-catalyzed cross-coupling reactions are among the most widely used methods for the functionalization of aryl and heteroaryl halides. For this compound, these reactions provide efficient routes to introduce aryl, alkynyl, and other organic fragments at the C-2 position.
The Suzuki-Miyaura coupling involves the reaction of the bromo-substituted heterocycle with an organoboron reagent, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. While specific studies on this compound are not extensively documented, the reactivity is expected to be similar to that of other 2-bromopyridines. A fast protocol has been developed for the oxygen-promoted, ligand-free, Pd(OAc)₂-catalyzed Suzuki reaction of 2-halogenated pyridines in aqueous isopropanol nih.gov. The versatility of this reaction allows for the synthesis of various biaryl and heterobiaryl compounds, which are important intermediates in organic synthesis heteroletters.org.
| Catalyst System | Coupling Partner | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(OAc)₂ | Arylboronic acid | K₂CO₃ | Dioxane/H₂O | Reflux | Moderate to High | heteroletters.org |
| Pd(dppf)Cl₂ | Arylboronic acid | K₂CO₃ | Dioxane/H₂O | MW | Moderate to High | heteroletters.org |
| Pd/C | Phenylboronic acid | Various | Various | Various | Good to Excellent | nih.gov |
This table presents representative conditions for Suzuki-Miyaura reactions of 2-bromopyridines, which are expected to be applicable to this compound.
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond by reacting this compound with a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base scirp.orgwikipedia.orglibretexts.orgorganic-chemistry.org. The resulting 2-alkynylpyrazolo[1,5-a]pyridines are valuable precursors for the synthesis of more complex heterocyclic systems scirp.orgscirp.org. Optimal conditions for similar 2-amino-3-bromopyridines have been identified as 2.5 mol% Pd(CF₃COO)₂, 5 mol% PPh₃, 5 mol% CuI, and Et₃N in DMF at 100°C, yielding products in the 72-96% range scirp.orgscirp.org.
| Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(CF₃COO)₂/PPh₃ | CuI | Et₃N | DMF | 100 | 72-96 | scirp.orgscirp.org |
| PdCl₂(PPh₃)₂ | CuI | Amine | Various | RT - 100 | Good | wikipedia.orglibretexts.org |
This table shows typical conditions for Sonogashira couplings of bromopyridine derivatives.
The Stille coupling involves the reaction with an organostannane reagent and offers a versatile method for creating C-C bonds under mild conditions nrochemistry.comwikipedia.orgorganic-chemistry.orglibretexts.org. This reaction is known for its tolerance of a wide variety of functional groups libretexts.org. The catalytic cycle involves oxidative addition of the halide to a palladium(0) catalyst, followed by transmetalation with the organotin reagent and reductive elimination to yield the coupled product nrochemistry.comwikipedia.org.
| Palladium Catalyst | Ligand | Additive | Solvent | Temperature (°C) | Reference |
| Pd(PPh₃)₄ | - | - | Toluene | Reflux | organic-chemistry.orglibretexts.org |
| Pd₂(dba)₃ | P(t-Bu)₃ | - | Dioxane | RT | organic-chemistry.org |
This table outlines general conditions for Stille coupling reactions of aryl bromides.
Copper-Mediated Coupling Reactions (e.g., Ullmann-Type Coupling)
Copper-catalyzed Ullmann-type reactions are a classical and still widely used method for the formation of carbon-heteroatom bonds, particularly C-N and C-O bonds. These reactions are especially useful for coupling with nucleophiles that are less reactive in palladium-catalyzed systems.
For this compound, Ullmann-type couplings can be employed to introduce amine and ether functionalities. The N-arylation of various nitrogen-containing heterocycles with aryl halides using a copper catalyst is a well-established process nih.govsemanticscholar.org. Similarly, the O-arylation of phenols with 2-bromopyridine derivatives can be achieved under copper catalysis to form diaryl ethers researchgate.netresearchgate.net. The use of ligands such as amino acids or diamines can often accelerate these reactions and allow for milder reaction conditions nih.gov. A CuCl-catalyzed Ullmann-type C-N cross-coupling of carbazoles and 2-bromopyridine derivatives has been developed for the synthesis of N-heteroarylcarbazole derivatives researchgate.net.
| Copper Catalyst | Ligand | Base | Solvent | Temperature (°C) | Reference |
| CuI | 1-Methyl-imidazole | t-BuOLi | Toluene | 110 | researchgate.net |
| CuI | Picolinic acid | K₃PO₄ | DMSO | Mild | nih.gov |
| Cu(II) | 2,2'-Biimidazolyl | - | - | 100 | researchgate.net |
This table presents representative conditions for Ullmann-type couplings involving 2-bromopyridine derivatives.
Divergent Functionalization Through Cross-Coupling
The ability to perform a variety of cross-coupling reactions on the this compound core allows for a divergent synthetic approach. Starting from this single precursor, a wide array of derivatives can be synthesized by simply changing the coupling partner and reaction conditions. This strategy is highly valuable in medicinal chemistry for the rapid generation of compound libraries for structure-activity relationship (SAR) studies. For instance, Suzuki-Miyaura coupling can introduce a range of aryl and heteroaryl groups, Sonogashira coupling can be used to install alkynes which can be further functionalized, and Ullmann-type reactions allow for the introduction of various N- and O-based nucleophiles. This divergent approach enables the systematic exploration of the chemical space around the pyrazolo[1,5-a]pyridine scaffold scilit.com.
Nucleophilic Aromatic Substitution (SNAr) Reactions
The pyrazolo[1,5-a]pyridine ring system, being electron-deficient, is susceptible to nucleophilic aromatic substitution (SNAr), particularly at positions activated by the ring nitrogen and a good leaving group like bromine at the C-2 position.
Introduction of Heteroatom Nucleophiles
The C-2 position of the pyrazolo[1,5-a]pyridine ring is analogous to the α-position of pyridine (B92270), which is known to be activated towards nucleophilic attack. This allows for the direct displacement of the bromide by various heteroatom nucleophiles beilstein-journals.orgyoutube.comstackexchange.com.
Reactions with nitrogen nucleophiles such as primary and secondary amines can proceed to form 2-aminopyrazolo[1,5-a]pyridine derivatives. These reactions are often carried out at elevated temperatures, sometimes with the aid of a base youtube.com.
Sulfur nucleophiles , such as thiols and their corresponding thiolates, are generally excellent nucleophiles in SNAr reactions and are expected to react readily with this compound to yield 2-thioether derivatives. These reactions can often be performed under mild conditions chemrxiv.org.
Oxygen nucleophiles , including alkoxides and phenoxides, can also displace the bromide to form 2-alkoxy and 2-aryloxy derivatives, respectively. The reactivity of oxygen nucleophiles is generally lower than that of sulfur or nitrogen nucleophiles, and thus more forcing conditions or the use of a strong base may be required sci-hub.se.
| Nucleophile Type | Example Nucleophile | General Conditions | Reference |
| Nitrogen | Amines | Heat, optional base | youtube.com |
| Sulfur | Thiols/Thiolates | Base, various solvents | chemrxiv.org |
| Oxygen | Alkoxides/Phenoxides | Strong base, heat | sci-hub.se |
This table provides general conditions for SNAr reactions on halopyridines.
Strategies for C-O Bond Activation and Subsequent Derivatization
While direct SNAr with oxygen nucleophiles provides access to 2-alkoxy and 2-aryloxypyrazolo[1,5-a]pyridines, the resulting C-O bond can also be a precursor for further functionalization. Although less common than C-N or C-C bond-forming reactions, strategies exist for the activation of C-O bonds in heteroaromatic systems. For instance, a hydroxyl group introduced at the C-2 position via SNAr or other means can be converted to a triflate (-OTf), which is an excellent leaving group for subsequent palladium-catalyzed cross-coupling reactions. This two-step sequence allows for the introduction of nucleophiles that might not be compatible with direct SNAr conditions and expands the range of possible derivatizations. This approach provides a powerful tool for the synthesis of complex molecules where direct functionalization is challenging.
Direct C-H Activation and Regioselective Arylation/Functionalization
While the C-Br bond at the C-2 position is the most common site for traditional cross-coupling reactions, direct C-H activation offers an alternative and efficient pathway for functionalizing the pyrazolo[1,5-a]pyridine core at other positions. Research on the parent pyrazolo[1,5-a]pyridine scaffold has revealed that palladium-catalyzed direct arylation can be selectively achieved at the C-3 and C-7 positions. researchgate.netacs.org The regioselectivity of these reactions is highly dependent on the additives used. researchgate.netacs.org
For instance, the use of cesium(I) fluoride (CsF) as an additive directs the arylation to the C-3 position, whereas employing silver(I) carbonate (Ag₂CO₃) favors functionalization at the C-7 position. researchgate.netacs.org These reactions demonstrate good compatibility with various functional groups on the aryl iodide coupling partner. researchgate.net
In the context of this compound, while direct C-H activation at C-3 or C-7 is theoretically possible, the most direct method for regioselective arylation involves leveraging the pre-existing C-Br bond. Standard palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, would selectively occur at the C-2 position, providing a direct route to 2-aryl- or 2-amino-pyrazolo[1,5-a]pyridine derivatives.
| Reaction | Catalyst/Reagents | Position | Product | Yield (%) | Ref |
| Direct C-3 Arylation | Pd(OAc)₂, P(o-tol)₃, CsF | C-3 | 3-Aryl-pyrazolo[1,5-a]pyridine | 55-85 | researchgate.netacs.org |
| Direct C-7 Arylation | Pd(OAc)₂, Ag₂CO₃ | C-7 | 7-Aryl-pyrazolo[1,5-a]pyridine | 51-82 | researchgate.netacs.org |
Reductive Transformations and Hydrogenolysis
Reductive transformations of this compound can proceed via two primary pathways: hydrogenolysis of the carbon-bromine bond or reduction of the pyridine ring.
Hydrogenolysis: The C-Br bond at the C-2 position can be reductively cleaved under catalytic hydrogenation conditions. This process, known as hydrogenolysis, typically employs a palladium catalyst (e.g., Pd/C) and a hydrogen source (e.g., H₂ gas, ammonium formate) to replace the bromine atom with a hydrogen atom, yielding the parent pyrazolo[1,5-a]pyridine. This is a standard and high-yielding transformation for aryl bromides.
Ring Reduction: The pyridine portion of the pyrazolo[1,5-a]pyridine core can undergo dearomatization. Studies on the closely related pyrazolo[1,5-a]pyrimidine (B1248293) scaffold have shown that the pyrimidine ring is preferentially reduced over the pyrazole (B372694) ring using complex hydrides. nih.gov The reduction of 5,7-substituted pyrazolo[1,5-a]pyrimidines with reagents like sodium borohydride (NaBH₄) yields tetrahydropyrazolo[1,5-a]pyrimidines (THPPs). nih.govmdpi.com This suggests that this compound could similarly be reduced to the corresponding tetrahydropyrazolo[1,5-a]pyridine derivative under appropriate conditions, potentially forming a mixture of stereoisomers. nih.gov The reduction of pyridine itself to piperidine has also been achieved with samarium diiodide in the presence of water. clockss.org
Derivatization Strategies at Peripheral Positions of the Pyrazolo[1,5-a]pyridine Core (C-3, C-4, C-5, C-6, C-7)
Beyond the C-2 position, other sites on the pyrazolo[1,5-a]pyridine ring system can be functionalized, allowing for extensive structural diversification.
C-3 Position: The C-3 position is the most electronically rich carbon in the pyrazole ring and is highly susceptible to electrophilic substitution. researchgate.net Halogenation is a common transformation at this site. Treatment of pyrazolo[1,5-a]pyrimidines with N-halosuccinimides (NXS), such as N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS), provides the corresponding 3-bromo or 3-iodo derivatives in high yields. nih.govresearchgate.net An alternative method involves oxidative halogenation using a combination of sodium halides (NaX) and potassium persulfate (K₂S₂O₈). nih.govthieme-connect.de
| Reaction | Reagents | Position | Product | Yield (%) | Ref |
| Bromination | NBS in THF | C-3 | 3-Bromo-pyrazolo[1,5-a]pyrimidine | 70-98 | researchgate.net |
| Halogenation | NXS, MW | C-3 | 3-Halo-pyrazolo[1,5-a]pyrimidine | High | nih.gov |
| Iodination | NaI, K₂S₂O₈ | C-3 | 3-Iodo-pyrazolo[1,5-a]pyrimidine | Excellent | nih.govthieme-connect.de |
C-4 and C-5 Positions: Direct functionalization at the C-4 and C-5 positions of the pyridine ring is less common and often challenging. Derivatization at these sites is typically achieved by incorporating the desired substituents into the precursors during the initial synthesis of the bicyclic ring system. However, modern synthetic methods like regioselective metalation using specialized bases could potentially provide a route for post-synthetic modification at these positions. nih.gov
C-6 Position: A synthetic methodology has been developed for the creation of C-6 substituted pyrazolo[1,5-a]pyridines. nih.gov This approach involves the functionalization of a C-6 trifluoromethyl pyrazolo[1,5-a]pyridine intermediate, allowing for the synthesis of a diverse range of analogues at this position. nih.gov
C-7 Position: The C-7 position is an electrophilic site on the pyrimidine ring and can be functionalized through several methods. As mentioned previously, palladium-catalyzed direct C-H arylation can be selectively directed to the C-7 position using a silver(I) carbonate additive. researchgate.netacs.org Alternatively, nucleophilic aromatic substitution (SNAr) is a powerful strategy. Starting from a 7-chloro-pyrazolo[1,5-a]pyrimidine, the chlorine atom can be displaced by various nucleophiles, such as morpholine, to introduce functionality at the C-7 position with high selectivity and efficiency. nih.gov The synthesis of 7-substituted pyrazolo[1,5-a]pyrimidines can also be achieved regioselectively through the condensation of 3-aminopyrazoles with β-dimethylaminovinyl ketones. researchgate.net
Applications of 2 Bromopyrazolo 1,5 a Pyridine in Advanced Organic Synthesis
Role as a Versatile Synthetic Building Block for Complex Molecules
The bromine atom at the 2-position of the pyrazolo[1,5-a]pyridine (B1195680) core imparts significant synthetic versatility, rendering it an excellent substrate for a variety of cross-coupling reactions. This has enabled synthetic chemists to introduce a wide range of substituents and functional groups, thereby facilitating the construction of complex molecular frameworks.
Notably, 2-Bromopyrazolo[1,5-a]pyridine is a highly effective coupling partner in Suzuki-Miyaura reactions . This palladium-catalyzed cross-coupling reaction allows for the formation of carbon-carbon bonds with various boronic acids and their derivatives. This strategy has been extensively employed in the synthesis of medicinally relevant compounds and other complex organic molecules. For instance, its use in Suzuki couplings has been documented in the preparation of pyrazolopyridine derivatives investigated as melanocortin-4 receptor modulators. google.com
Beyond Suzuki-Miyaura couplings, the reactivity of the C-Br bond can be harnessed for other palladium-catalyzed transformations, such as Heck-type reactions , further expanding its synthetic utility. These reactions allow for the arylation or vinylation of the pyrazolo[1,5-a]pyridine scaffold, providing access to a diverse array of substituted derivatives.
The strategic placement of the bromine atom allows for late-stage functionalization, a crucial aspect in the synthesis of complex molecules where the introduction of specific groups is required at a later point in the synthetic sequence. This adaptability makes this compound a favored building block in both academic and industrial research settings.
Precursor for the Construction of Fused and Polycyclic Heteroaromatic Systems
The inherent structure of this compound, containing both a pyrazole (B372694) and a pyridine (B92270) ring, makes it an ideal starting material for the synthesis of more elaborate fused and polycyclic heteroaromatic systems. The bromine atom serves as a convenient handle for annulation reactions, where additional rings are fused onto the existing bicyclic core.
Through carefully designed synthetic routes, the bromo-substituent can be transformed or displaced to initiate cyclization cascades, leading to the formation of novel tricyclic and tetracyclic frameworks. These extended heteroaromatic systems are of significant interest due to their potential applications in medicinal chemistry, materials science, and electronics. The ability to construct such complex architectures from a readily available precursor highlights the strategic importance of this compound in the exploration of new chemical space.
Contributions to Combinatorial Chemistry and High-Throughput Synthesis of Chemical Libraries
The robust and versatile reactivity of this compound makes it a valuable component in the fields of combinatorial chemistry and high-throughput synthesis. The ability to perform reliable cross-coupling reactions on this scaffold allows for the rapid generation of large libraries of related compounds. By employing a diverse set of coupling partners (e.g., a wide array of boronic acids in Suzuki-Miyaura reactions), chemists can systematically vary the substituents at the 2-position, leading to a vast collection of analogues.
This parallel synthesis approach is instrumental in drug discovery and development, where the screening of large compound libraries is essential for identifying new lead compounds with desired biological activities. The use of this compound as a core scaffold in such libraries has been noted in the context of discovering modulators for biological targets like the melanocortin-4 receptor. google.com The amenability of its reactions to automated synthesis platforms further enhances its utility in high-throughput screening campaigns.
Integration into Multicomponent Reaction (MCR) Sequences for Scaffold Generation
While direct and extensive examples of this compound in multicomponent reactions (MCRs) are still an emerging area of research, its potential for such applications is significant. MCRs, which involve the combination of three or more reactants in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy.
The functional handles present on the this compound scaffold, particularly the reactive bromine atom, could be exploited in novel MCR sequences. For instance, it could potentially participate as a component in transition-metal-catalyzed MCRs, where the initial cross-coupling step is followed by further transformations with other reactants in a one-pot fashion. The development of such MCRs involving this scaffold would provide rapid access to highly complex and diverse molecular architectures, further solidifying its role as a powerful tool in modern organic synthesis.
Design and Synthesis of Functional Organic Materials (as a building block)
The pyrazolo[1,5-a]pyridine core is a constituent of various functional organic materials due to its electron-rich nature and rigid, planar structure. As a key building block, this compound offers a strategic entry point for the synthesis of tailored organic materials with specific electronic and photophysical properties.
Through polymerization reactions, often utilizing cross-coupling methodologies, this compound can be incorporated into conjugated polymers. These materials are of interest for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The ability to modify the electronic properties of the resulting polymer by carefully selecting the co-monomers to be coupled with the pyrazolo[1,5-a]pyridine unit is a key advantage. The bromine atom allows for the precise and controlled introduction of this heterocycle into the polymer backbone, enabling the fine-tuning of the material's performance.
Mechanistic Studies and Computational Investigations
Elucidation of Reaction Mechanisms for Synthetic Transformations
The formation of the pyrazolo[1,5-a]pyridine (B1195680) skeleton is often achieved through cyclization reactions, with the specific mechanism dictating the final substitution pattern. One of the prominent methods is the oxidative [3+2] cycloaddition of N-aminopyridines with various unsaturated compounds. organic-chemistry.org
A proposed mechanism for this transformation involves the following key steps:
Formation of N-aminopyridinium Ylide: The N-aminopyridine acts as a nucleophile. In the presence of an oxidizing agent like PIDA (phenyliodine diacetate), it can form a reactive N-aminopyridinium ylide intermediate.
[3+2] Cycloaddition: This ylide then undergoes a regioselective [3+2] cycloaddition reaction with an electron-deficient alkene or alkyne. organic-chemistry.org
Aromatization: The resulting cycloadduct subsequently undergoes an elimination or oxidation step to yield the stable, aromatic pyrazolo[1,5-a]pyridine ring system.
Another well-established route involves the reaction of 3-amino-pyrazoles with 1,3-dicarbonyl compounds. The regioselectivity of this reaction is dependent on the relative electrophilicity of the two carbonyl groups in the dicarbonyl compound. nih.gov The initial step is typically the condensation between the more electrophilic carbonyl group and the aminopyrazole, followed by cyclization and dehydration to form the fused pyridine (B92270) ring. nih.govnih.gov
For the functionalization of 2-Bromopyrazolo[1,5-a]pyridine itself, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are of paramount importance. While specific studies on the 2-bromo derivative are not detailed in the provided literature, the general mechanism for bromo-heterocycles is well understood and involves a catalytic cycle. nih.govresearchgate.net
Table 1: Key Mechanistic Steps of the Suzuki-Miyaura Cross-Coupling Reaction
| Step | Description |
|---|---|
| Oxidative Addition | The active Pd(0) catalyst inserts into the Carbon-Bromine bond of this compound to form a Pd(II) complex. |
| Transmetalation | The aryl group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium center, displacing the halide. This step typically requires a base to activate the boronic acid. |
| Reductive Elimination | The two organic fragments on the palladium center couple and are eliminated from the metal, forming the new C-C bond and regenerating the Pd(0) catalyst. |
The presence of the N-H group in related unprotected azoles can sometimes inhibit the catalytic cycle, but specialized precatalysts have been developed to overcome this issue, allowing for efficient coupling under mild conditions. nih.gov
Computational Chemistry Approaches to Understand Reactivity, Regioselectivity, and Electronic Structure
Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for probing the electronic structure and predicting the reactivity of heterocyclic systems like pyrazolo[1,5-a]pyridines. nih.gov Such studies provide insights into molecular geometry, frontier molecular orbitals (HOMO and LUMO), and the distribution of electron density, which are fundamental to understanding chemical behavior. mdpi.com
Analyses of the HOMO and LUMO energy levels help predict how the molecule will interact with electrophiles and nucleophiles. For the pyrazolo[1,5-a]pyrimidine (B1248293) system, molecular orbital calculations have been used to predict that electrophilic substitution occurs successively at the 3- and 6-positions. researchgate.net DFT calculations on related photocatalytic reactions have shown that the electron spin density distribution is predominantly localized at the N1 position in 4-chloro-1H-pyrazolo[3,4-b]pyridine, which aligns with the experimentally observed reaction selectivity. acs.org This demonstrates the predictive power of computational methods in determining regioselectivity.
Global reactivity descriptors, calculated via DFT, offer quantitative measures of a molecule's stability and reactivity. These descriptors include the HOMO-LUMO energy gap, ionization potential, electron affinity, chemical hardness, and electrophilicity index. mdpi.com For example, a smaller HOMO-LUMO gap generally implies higher reactivity.
The following table, adapted from a DFT study on related arylated pyrimidine derivatives, illustrates the type of data generated in such computational investigations. mdpi.com
Table 2: Example of Calculated Quantum Chemical Descriptors for a Heterocyclic System (B3LYP/6-311G(d,p) Level of Theory)
| Parameter | Description | Value (eV) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.45 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.01 |
| Energy Gap (ΔE) | ELUMO - EHOMO | 4.44 |
| Ionization Potential (I) | -EHOMO | 6.45 |
| Electron Affinity (A) | -ELUMO | 2.01 |
| Chemical Hardness (η) | (I - A) / 2 | 2.22 |
| Electrophilicity Index (ω) | (I + A)² / (8 * (I - A)) | 2.04 |
Note: The values presented are illustrative and taken from a study on 5-([1,1′-biphenyl]-4-yl)-4,6-dichloropyrimidine derivatives, not this compound itself. They serve to exemplify the computational approach. mdpi.com
These calculations help rationalize observed reaction outcomes and guide the design of new synthetic routes by predicting the most likely sites for chemical attack.
Theoretical Modeling of Transition States and Reaction Pathways
Beyond understanding the ground state of molecules, computational chemistry allows for the exploration of entire reaction pathways by modeling transition states. The transition state is the highest energy point along a reaction coordinate, and its structure and energy determine the activation barrier and, consequently, the reaction rate.
Theoretical modeling can be used to:
Validate Proposed Mechanisms: By calculating the energy barriers for different potential pathways, researchers can determine the most energetically favorable mechanism.
Explain Regio- and Stereoselectivity: Comparing the activation energies of transition states leading to different isomers can explain why one product is formed preferentially. For instance, in a study of a Suzuki-Miyaura reaction on a tribromopyridine, an additional metal-oxygen chelation in the transition state was proposed to explain the observed regioselectivity. beilstein-journals.org
Visualize Reaction Processes: The geometry of a calculated transition state provides a snapshot of the bond-breaking and bond-forming processes as they occur.
For example, gas-phase MP2 calculations have been used to optimize the transition states for proton transfer in pyrazole (B372694) complexes with water molecules, providing a detailed picture of the intermolecular interactions involved. mdpi.com While specific transition state models for the synthesis or reactions of this compound are not available in the reviewed literature, these examples highlight the methodology. Such modeling is instrumental in moving from a static picture of a molecule to a dynamic understanding of its chemical transformations.
Analytical Methods for Structural Elucidation and Reaction Progress Monitoring in Synthetic Research
Chromatographic Techniques for Reaction Monitoring, Separation, and Purity Assessment
Chromatographic methods are fundamental for monitoring the progress of the synthesis of 2-Bromopyrazolo[1,5-a]pyridine, as well as for the separation and purification of the final product.
Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method used to monitor the progress of a chemical reaction by observing the disappearance of starting materials and the appearance of the product. It is also used to identify the appropriate solvent system for column chromatography purification. The synthesis of various pyrazolo[1,5-a]pyridine (B1195680) derivatives is routinely monitored by TLC doi.org.
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the separation, identification, and quantification of the components in a mixture. It is used to assess the purity of the synthesized this compound. A validated reverse-phase HPLC (RP-HPLC) method has been described for the determination and purity evaluation of other pyridine (B92270) derivatives nih.gov.
In synthetic procedures for related compounds, purification is often achieved through flash column chromatography (FCC) using eluents such as a mixture of petroleum ether and ethyl acetate (B1210297) mdpi.comdoi.orgchemicalbook.com.
Future Directions and Emerging Research Frontiers
Development of More Sustainable and Green Synthetic Methodologies
The synthesis of pyrazolo[1,5-a]pyridine (B1195680) derivatives is undergoing a significant transformation towards more environmentally benign processes. bme.hu Future research is intensely focused on minimizing waste, reducing energy consumption, and utilizing less hazardous reagents. encyclopedia.pub A key trend is the adoption of green chemistry principles in the synthesis of the core scaffold and its subsequent functionalization.
Key areas of development include:
Ultrasonic and Microwave Irradiation: These non-conventional energy sources are being explored to accelerate reaction times, improve yields, and reduce the need for harsh reaction conditions. For instance, a green synthetic approach for pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives has been successfully developed using ultrasonic irradiation in aqueous ethanol, minimizing environmental impact. bme.hu Microwave-assisted synthesis has also been employed for the regioselective synthesis of functionalized pyrazolo[1,5-a]pyrimidines under solvent-free conditions. nih.govresearchgate.net
Green Solvents and Catalysts: Research is moving away from traditional volatile organic solvents towards greener alternatives like water and ethanol. bme.hu Furthermore, the development of catalyst-free reactions, such as the cross-dehydrogenative coupling of N-amino-2-iminopyridines with β-dicarbonyl compounds using molecular oxygen as the oxidant, represents a significant step forward in sustainable synthesis. acs.orgnih.gov
Atom Economy: Methodologies that maximize the incorporation of all starting materials into the final product are being prioritized. Three-component reactions and cascade cyclizations are emerging as powerful strategies for constructing the pyrazolo[1,5-a]pyridine core with high atom economy. nih.govrsc.orgrsc.org
| Methodology | Conventional Approach | Green/Sustainable Approach | Anticipated Advantages |
|---|---|---|---|
| Energy Source | Conventional heating (reflux) | Microwave irradiation, Ultrasonic waves bme.hu | Reduced reaction times, Lower energy consumption |
| Solvents | 1,2-dichlorobenzene, DMF bme.huchemicalbook.com | Aqueous ethanol, Solvent-free conditions bme.hunih.gov | Reduced toxicity and environmental impact |
| Catalysts | Stoichiometric reagents, Heavy metals | Catalyst-free systems (e.g., using O2 as oxidant) nih.gov | Reduced waste, Lower cost, Avoids toxic metal contamination |
| Reaction Type | Multi-step synthesis | One-pot, Multi-component reactions nih.gov | Increased efficiency, Reduced purification steps |
Exploration of Novel Reactivity Modes and Unprecedented Functionalization Strategies
While the bromine atom at the C2 position is a reliable anchor for traditional cross-coupling, future research is aimed at unlocking new reactivity modes and functionalizing other positions of the pyrazolo[1,5-a]pyridine ring. This allows for the creation of a broader diversity of molecular structures.
Emerging functionalization strategies include:
C-H Bond Activation/Functionalization: Direct C-H activation is a powerful tool for installing new functional groups without the need for pre-functionalized substrates. Palladium-catalyzed C-H activation has been used for the synthesis of 3-aryl-2-phenylpyrazolo[1,5-a]pyrimidines. nih.gov This strategy offers a more atom-economical alternative to traditional methods and allows for late-stage modification of complex molecules.
[3+2] Cycloaddition Reactions: Oxidative [3+2] cycloaddition of N-aminopyridines with α,β-unsaturated carbonyl compounds provides a metal-free pathway to functionalized pyrazolo[1,5-a]pyridines at room temperature. nih.govorganic-chemistry.org This approach allows for the construction of the heterocyclic core with a high degree of complexity in a single step.
Formylation and Halogenation: The pyrazolo[1,5-a]pyrimidine (B1248293) core can be readily functionalized through electrophilic substitution reactions such as formylation, nitration, and halogenation, allowing for the introduction of various functional groups at the C3 position. mdpi.comrsc.org
| Strategy | Target Position(s) | Key Reagents/Conditions | Significance |
|---|---|---|---|
| Palladium-Catalyzed C-H Activation | C3, C7 | Pd catalysts, Aryl halides encyclopedia.pubnih.gov | Bypasses the need for pre-functionalization, enabling late-stage diversification. |
| Oxidative [3+2] Cycloaddition | Ring Construction | N-aminopyridines, α,β-unsaturated carbonyls organic-chemistry.org | Metal-free, room temperature synthesis of the core structure. |
| Vilsmeier-Haack Reaction | C3 | POCl3, DMF mdpi.comchemicalbook.com | Efficient one-pot formylation to introduce an aldehyde group for further modification. |
| Selective Halogenation | C3, C7 | Designed phosphine (B1218219) reagents, N-halosuccinimides nih.gov | Provides handles for subsequent cross-coupling reactions at various positions. |
Advancements in Catalysis for Enhanced Selectivity and Efficiency
Catalysis is at the heart of functionalizing 2-Bromopyrazolo[1,5-a]pyridine. Future advancements are geared towards developing catalysts that offer superior control over selectivity (chemo-, regio-, and stereoselectivity) and operate with higher efficiency.
Key research frontiers in catalysis include:
Catalyst-Switchable Regiocontrol: A significant breakthrough is the development of catalytic systems that can selectively functionalize different positions of the pyrazolo[1,5-a]pyrimidine ring by simply changing the catalyst. For example, the direct arylation of remote C-H groups can be switched between the C3 and C7 positions depending on the palladium catalyst used. rsc.org
Protic Pyrazole (B372694) Complexes: Protic pyrazole ligands are being investigated for their role in metal-ligand cooperation in homogeneous catalysis. mdpi.com These ligands can participate in proton transfer, influencing the reactivity and selectivity of the metal center in reactions like transfer hydrogenation. mdpi.com
Phosphine-Free Catalytic Systems: To create more sustainable and cost-effective processes, research is exploring phosphine-free palladium catalytic systems. These have shown high activity in promoting C-H bond activation/arylation of heterocycles with 2-Bromopyridines, offering an environmentally benign synthetic route. idexlab.com
Copper-Mediated Synthesis: Copper catalysts, which are more abundant and less expensive than palladium, are being used for the synthesis of pyrazolo[1,5-a]pyridine derivatives. nih.govorganic-chemistry.org
| Catalytic System | Reaction Type | Key Advantage(s) | Example |
|---|---|---|---|
| Palladium Catalysis | C-H Arylation | Catalyst-switchable regioselectivity rsc.org | Directing functionalization to either the C3 or C7 position. |
| Protic Pyrazole Iridium Complexes | Transfer Hydrogenation | Metal-ligand cooperation, Proton relay mdpi.com | Dehydrogenation of formic acid. mdpi.com |
| Phosphine-Free Palladium | C-H Arylation | Environmentally benign, Cost-effective idexlab.com | Synthesis of 2-(hetero)arylpyridines from 2-Bromopyridines. idexlab.com |
| Copper Catalysis | Cyclization/Coupling | Readily available, Inexpensive nih.govorganic-chemistry.org | Synthesis of pyrazolo[1,5-a]pyridine-3-carboxylates. nih.gov |
Application of Artificial Intelligence and Machine Learning in Reaction Prediction and Compound Design
Artificial intelligence (AI) and machine learning (ML) are rapidly becoming indispensable tools in chemical research, accelerating the discovery and optimization of molecules based on the this compound scaffold. cpu.edu.cnpremierscience.com
Emerging applications in this domain include:
AI-Powered Virtual Screening: AI-driven computational techniques are transforming drug discovery by enabling rapid screening of vast virtual libraries. researchgate.net Recently, an AI-powered screening approach was used to identify a pyrazolo[1,5-a]pyrimidine derivative as a potent inhibitor of TLR4-TLR4* homodimerization, a key target in inflammatory diseases. nih.gov This highlights the power of AI in identifying novel bioactive compounds. nih.gov
Reaction Prediction and Optimization: ML models are being trained on large datasets of chemical reactions to predict the outcomes of unknown reactions, suggest optimal reaction conditions, and even propose novel synthetic routes. This can significantly reduce the amount of empirical experimentation required.
De Novo Compound Design: Generative AI models, such as Generative Adversarial Networks (GANs) and Variational Autoencoders (VAEs), are capable of designing entirely new molecules with desired properties. cpu.edu.cn These models can be trained to generate novel pyrazolo[1,5-a]pyridine derivatives with optimized characteristics for specific biological targets or material applications.
Structure-Activity Relationship (SAR) Analysis: AI can analyze complex SAR data to identify the key structural features that are crucial for a compound's biological activity. mdpi.com This information guides medicinal chemists in designing more potent and selective molecules. mdpi.com
| AI/ML Application | Description | Impact on this compound Research |
|---|---|---|
| Virtual Screening | High-throughput computational screening of compound libraries against biological targets. researchgate.netnih.gov | Rapid identification of new drug candidates with the pyrazolo[1,5-a]pyridine core for various diseases. |
| Generative Models (GANs, VAEs) | Algorithms that create new molecular structures with desired physicochemical or biological properties. cpu.edu.cn | Design of novel, optimized this compound derivatives for specific applications (e.g., kinase inhibitors, fluorophores). |
| Reaction Outcome Prediction | ML models that predict the products and yields of chemical reactions. | Accelerates the discovery of new functionalization strategies and optimizes synthetic routes. |
| Reverse-Pharmacophore Mapping | Computational methods to identify the potential biological targets of a given compound. mdpi.com | Elucidates the mechanism of action for newly synthesized derivatives and identifies new therapeutic opportunities. |
Expanding the Scope of this compound as a Platform for Chemical Innovation
Future opportunities include:
Next-Generation Kinase Inhibitors: The pyrazolo[1,5-a]pyrimidine scaffold is a core component of several approved and clinical-stage kinase inhibitors. rsc.orgmdpi.com The development of more selective and efficient synthetic methods will enable the creation of next-generation inhibitors that can overcome drug resistance. mdpi.com
Novel Fluorophores and Chemosensors: Pyrazolo[1,5-a]pyridine derivatives exhibit interesting photophysical properties and have been developed as fluorescent probes for pH and lipid droplets. rsc.orgrsc.orgnih.gov Future work will focus on fine-tuning their electronic properties to create advanced sensors and imaging agents for biological systems. nih.gov
Combinatorial Library Design: The versatility of the scaffold makes it an ideal candidate for the design and synthesis of large combinatorial libraries for high-throughput screening. mdpi.comnih.gov This will accelerate the discovery of new bioactive compounds for a wide range of diseases. nih.gov
Solid-State Applications: The tendency of pyrazolo[1,5-a]pyrimidine derivatives to form crystals with unique supramolecular structures could lead to applications in materials science, such as in the development of organic electronics or functional solid-state materials. encyclopedia.pubnih.gov
| Application Area | Current Status | Future Direction |
|---|---|---|
| Medicinal Chemistry | Core of kinase inhibitors, anti-inflammatory agents. bme.hursc.orgnih.gov | Development of inhibitors for new targets, overcoming drug resistance, AI-designed therapeutics. mdpi.com |
| Materials Science | Emergent fluorophores with tunable properties. encyclopedia.pubresearchgate.netnih.gov | Design of advanced chemosensors, probes for biological imaging, and solid-state materials. rsc.orgnih.gov |
| Agrochemicals | Component of commercial pesticides (e.g., Pyrazophos). encyclopedia.pub | Creation of more effective and environmentally benign agrochemicals. |
| Drug Discovery | Privileged scaffold for library synthesis. mdpi.comnih.gov | Use in AI-driven drug discovery platforms for rapid hit identification and lead optimization. |
Q & A
Q. What are the most efficient synthetic routes for 2-bromopyrazolo[1,5-a]pyridine?
A two-step approach starting from pyridine derivatives is widely used. First, generate N-iminopyridinium ylides via benzoylation of pyridine. Next, employ a tandem palladium-catalyzed/silver-mediated elimination/cyclization reaction with alkenyl bromides or iodides to introduce the bromine substituent at position 2. This method achieves yields >80% and avoids multi-step purification . Alternative routes include palladium-catalyzed decarboxylative coupling of pre-functionalized pyrazolo[1,5-a]pyridine precursors, though this requires stringent anhydrous conditions .
Q. How is this compound characterized using spectroscopic methods?
Key techniques include:
- NMR : H and C NMR resolve regiochemistry. For example, the bromine at position 2 deshields adjacent protons, producing distinct splitting patterns (e.g., δ 7.8–8.2 ppm for pyridine ring protons) .
- IR : Absorbance at 1550–1590 cm confirms C=N stretching in the pyrazole ring, while 750–800 cm corresponds to C-Br vibrations .
- HRMS : Exact mass analysis (e.g., [M+H] for CHBrN: calcd. 212.9704) validates purity .
Q. What safety protocols are critical when handling this compound?
- Use fume hoods and PPE (gloves, goggles) due to bromine’s volatility and toxicity.
- Waste must be segregated and treated with neutralizing agents (e.g., sodium thiosulfate) before disposal .
- Avoid exposure to moisture, as hydrolysis can release HBr, necessitating dry storage under inert gas .
Advanced Research Questions
Q. How can regioselectivity challenges in functionalizing pyrazolo[1,5-a]pyridine derivatives be addressed?
Regioselective bromination at position 2 is achieved via:
- Substrate control : Electron-withdrawing groups (e.g., -CN) at position 3 direct electrophilic bromination to position 2 .
- Catalytic systems : Pd(OAc)/Xantphos selectively activates C-Br bonds in cross-coupling reactions, preserving the pyrazole core .
- Microwave-assisted synthesis : Enhances kinetic control, reducing side products (e.g., 3-bromo isomers) .
Q. What mechanistic insights explain the tandem Pd/Ag-mediated synthesis of this compound?
The reaction proceeds via:
Oxidative addition : Pd(0) inserts into the C-Br bond of alkenyl bromides.
Transmetalation : AgOTf abstracts bromide, forming a Pd(II)-alkenyl intermediate.
Cyclization : The intermediate undergoes intramolecular C-N coupling, forming the pyrazole ring .
Kinetic studies reveal Ag accelerates reductive elimination, critical for high yields (>75%) .
Q. How can contradictory biological activity data for this compound derivatives be resolved?
- Structure-activity relationship (SAR) studies : Compare substituent effects. For example, 2-bromo derivatives show stronger JAK1/2 inhibition than 3-bromo analogs due to improved binding pocket interactions .
- Assay standardization : Address variability in enzyme inhibition assays (e.g., ATP concentration, incubation time) by adhering to protocols like the ADP-Glo™ kinase assay .
Q. What strategies optimize yields in cross-coupling reactions involving this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
